molecular formula C13H16O6 B1616329 Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate CAS No. 5456-14-4

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

Cat. No. B1616329
CAS RN: 5456-14-4
M. Wt: 268.26 g/mol
InChI Key: JISSLTOKQRHSMJ-UHFFFAOYSA-N
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Description

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is a chemical compound with the molecular formula C13H16O6 . It is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .


Synthesis Analysis

The synthesis of Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate involves a multistep synthetic route . The structures of the synthesized intermediates and the final compound are established by spectral and elemental analyses .


Molecular Structure Analysis

The molecular structure of Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is determined by its molecular formula C13H16O6 . Further structural analysis can be performed using techniques such as Fourier-transform infrared spectroscopy (FTIR), which can confirm the presence of functional groups .


Chemical Reactions Analysis

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate is formed during the oxidation of 4-substituted Hantsch dihydropyridines . The reaction involves the use of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate can be determined using various analytical techniques. For instance, FTIR can be used to identify the presence of carboxylic groups .

Future Directions

The future directions for research on Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate could involve exploring its potential applications in medicinal chemistry, particularly its anti-inflammatory and analgesic properties . Further studies could also focus on improving the synthesis process and investigating the compound’s mechanism of action .

properties

IUPAC Name

diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-5-17-12(15)9-7(3)19-8(4)10(11(9)14)13(16)18-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISSLTOKQRHSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1=O)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278496
Record name MLS000737884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

CAS RN

5456-14-4
Record name MLS000737884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7745
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000737884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 2
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 3
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 4
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 5
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Diethyl 2,6-dimethyl-4-oxopyran-3,5-dicarboxylate

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